molecular formula C10H13F3N4O B11781382 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B11781382
M. Wt: 262.23 g/mol
InChI Key: FFZTVNNKYNIVSB-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an aminopiperidine group and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The biological activity of 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been studied extensively, revealing its potential in various therapeutic applications:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties across several cancer cell lines. For instance, it has shown inhibitory effects against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells.

Cell Line IC50 (µM) Reference
PC35.0
K5624.5
HeLa6.0
A5497.2

Antifungal Activity

The compound has also been evaluated for its antifungal properties, showing promising results against various fungal strains.

Fungal Strain Inhibition Rate (%) at 50 µg/ml Reference
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73
Phompsis sp.75.00

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in disease pathways, particularly in cancer and inflammation.

  • TRPV1 Receptor Inhibition : The compound demonstrated an IC50 of approximately 30 nM, indicating strong potential as a TRPV1 antagonist, which may be beneficial in pain management therapies.

Case Study 1: Anticancer Efficacy

In a study conducted on the efficacy of this compound against prostate cancer cells, the compound was administered at varying concentrations over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Fungal Resistance

Another study focused on the antifungal activity of this compound against resistant strains of Botrytis cinerea. The results showed that the compound not only inhibited fungal growth but also demonstrated synergistic effects when combined with conventional antifungal agents, enhancing their efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The aminopiperidine group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopiperidin-1-yl)-4-methylpyrimidine
  • 2-(3-Aminopiperidin-1-yl)-6-chloropyrimidine
  • 2-(3-Aminopiperidin-1-yl)-5-fluoropyrimidine

Uniqueness

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, with the CAS number 1707399-70-9, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H13F3N4O
  • Molecular Weight : 262.23 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cell proliferation, apoptosis, and metabolic regulation.

  • Inhibition of Protein Kinases :
    • The compound has shown promising inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell survival. The most potent derivatives exhibited IC50 values in the low nanomolar range (e.g., 360 nM) and demonstrated improved metabolic stability compared to earlier compounds .
  • Anticancer Activity :
    • Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing enhanced apoptosis induction compared to standard treatments like bleomycin .

Structure-Activity Relationships (SAR)

The structure of this compound allows for specific interactions with biological targets. Modifications to the piperidine ring and trifluoromethyl group have been explored to optimize potency and selectivity:

ModificationEffect on Activity
Addition of acyl substituentsImproved metabolic stability and potency
Variation in trifluoromethyl group sizeAffects binding affinity and activity

Case Studies

  • GSK-3β Inhibition :
    • A study focused on enantiopure derivatives demonstrated that structural modifications significantly influenced GSK-3β inhibition. The introduction of amide bonds was particularly effective in enhancing biological activity while reducing metabolic degradation .
  • Cytotoxicity in Cancer Models :
    • In vitro assays using FaDu hypopharyngeal tumor cells revealed that certain derivatives exhibited better cytotoxicity than conventional therapies, suggesting a promising avenue for future anticancer drug development .

Properties

Molecular Formula

C10H13F3N4O

Molecular Weight

262.23 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)7-4-8(18)16-9(15-7)17-3-1-2-6(14)5-17/h4,6H,1-3,5,14H2,(H,15,16,18)

InChI Key

FFZTVNNKYNIVSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=O)N2)C(F)(F)F)N

Origin of Product

United States

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